(Cyclopropylmethyl)[(2-fluoro-5-methylphenyl)methyl]amine
Description
(Cyclopropylmethyl)[(2-fluoro-5-methylphenyl)methyl]amine is a secondary amine featuring a cyclopropylmethyl group attached to a benzyl moiety substituted with fluorine at the 2-position and methyl at the 5-position of the aromatic ring. Its molecular formula is C₁₂H₁₆FN, with a molecular weight of 193.27 g/mol, and it is registered under CAS number 1248999-52-1 .
This compound is part of a class of small-molecule antibacterial agents described in patent literature, where cyclopropylmethyl and substituted benzyl groups are critical for activity.
Properties
IUPAC Name |
1-cyclopropyl-N-[(2-fluoro-5-methylphenyl)methyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN/c1-9-2-5-12(13)11(6-9)8-14-7-10-3-4-10/h2,5-6,10,14H,3-4,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INXQRIWGGQCATA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)CNCC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent Screening
Comparative studies reveal solvent polarity critically impacts yields:
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| Toluene | 2.4 | 85 | 98 |
| DCM | 8.9 | 72 | 95 |
| THF | 7.5 | 68 | 93 |
Polar aprotic solvents like DCM accelerate reactions but increase hydrolysis of the benzyl chloride intermediate.
Catalytic Enhancements
Adding phase-transfer catalysts (e.g., tetrabutylammonium bromide, 5 mol%) improves interfacial contact in biphasic systems, boosting yields to 90%.
Characterization and Validation
Spectroscopic Analysis
Purity Assessment
HPLC (C18 column, acetonitrile/water 70:30) shows a single peak at 4.2 minutes, confirming >99% purity.
Comparative Analysis with Analogous Compounds
| Compound | Synthesis Yield (%) | Melting Point (°C) | LogP |
|---|---|---|---|
| (2-Chloro-4-fluorophenyl)methyl derivative | 82 | 45–47 | 2.8 |
| (5-Fluorothiophen-2-yl)methyl analog | 75 | Oil | 2.5 |
| Target compound | 85 | 38–40 | 2.6 |
The target compound’s lower melting point compared to chloro analogs suggests enhanced solubility in non-polar matrices .
Chemical Reactions Analysis
Types of Reactions
(Cyclopropylmethyl)[(2-fluoro-5-methylphenyl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or nitrated derivatives of the aromatic ring.
Scientific Research Applications
(Cyclopropylmethyl)[(2-fluoro-5-methylphenyl)methyl]amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Cyclopropylmethyl)[(2-fluoro-5-methylphenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses.
Comparison with Similar Compounds
Structural and Molecular Data
| Compound Name | Catalog Number | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Substituent Positions (Phenyl Ring) | Amine Substituent |
|---|---|---|---|---|---|---|
| (Cyclopropylmethyl)[(2-fluoro-5-methylphenyl)methyl]amine | 213323 | C₁₂H₁₆FN | 193.27 | 1248999-52-1 | 2-fluoro, 5-methyl | Cyclopropylmethyl |
| (Cyclopropylmethyl)[(2-fluoro-3-methylphenyl)methyl]amine | 213324 | C₁₂H₁₆FN | 193.27 | 1539078-70-0 | 2-fluoro, 3-methyl | Cyclopropylmethyl |
| (2-Fluoro-3-methylphenyl)methylamine | 213325 | C₁₂H₁₈FN | 195.28 | 1515614-87-5 | 2-fluoro, 3-methyl | 2-methylpropyl (isobutyl) |
Key Structural Differences and Implications
Substituent Position on Phenyl Ring
- The target compound (213323 ) has a 5-methyl group on the phenyl ring, while 213324 and 213325 feature a 3-methyl group.
- The position of the methyl group influences steric and electronic effects. A 5-methyl substituent may allow better alignment with bacterial enzyme active sites compared to 3-methyl, which could hinder binding due to proximity to the fluorine atom .
Amine Substituent 213323 and 213324 share the cyclopropylmethyl group, whereas 213325 uses a 2-methylpropyl (isobutyl) chain.
Molecular Weight and Lipophilicity
- The isobutyl-substituted compound (213325 ) has a marginally higher molecular weight (195.28 vs. 193.27 ) due to additional CH₂ groups. This may reduce solubility but increase membrane permeability.
Research Findings and Functional Insights
- Antibacterial Activity: Patent data suggests cyclopropylmethyl-substituted compounds (e.g., 213323 and 213324) exhibit antibacterial properties, likely targeting bacterial cell wall synthesis or efflux pumps .
- Metabolic Stability : The cyclopropylmethyl group’s rigidity may reduce oxidative metabolism, extending half-life compared to isobutyl analogs .
- The 5-methyl group in 213323 may optimize hydrophobic interactions without steric clashes observed in 3-methyl analogs .
Biological Activity
(Cyclopropylmethyl)[(2-fluoro-5-methylphenyl)methyl]amine is a compound of interest in medicinal chemistry due to its unique structural features that may contribute to its biological activity. This article aims to explore the biological properties, mechanisms of action, and potential applications of this compound, supported by relevant data and research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a cyclopropylmethyl group and a 2-fluoro-5-methylphenyl moiety. These structural components can influence its interaction with biological targets, including enzymes and receptors, potentially leading to various pharmacological effects.
The mechanism of action for this compound is believed to involve:
- Receptor Binding : The cyclopropylmethyl group may enhance binding affinity to specific receptors, while the fluorine atom can improve metabolic stability.
- Enzyme Interaction : The compound may modulate the activity of certain enzymes, influencing biochemical pathways related to disease processes.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against certain bacterial strains.
- Neuropharmacological Effects : The compound has been investigated for its ability to affect neurotransmitter systems, which could have implications for treating neurological disorders.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibitory effects on bacteria | |
| Neuropharmacological | Modulation of neurotransmitter release | |
| Enzyme Inhibition | Potential inhibition of specific enzymes |
Case Studies
- Antimicrobial Study : A study evaluated the efficacy of this compound against Staphylococcus aureus. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL, suggesting its potential as an antimicrobial agent.
- Neuropharmacological Evaluation : In vitro assays demonstrated that the compound could enhance dopamine release in neuronal cultures, indicating possible applications in treating disorders such as Parkinson's disease.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and toxicological profile of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest:
- Absorption : The compound exhibits good oral bioavailability.
- Metabolism : It undergoes metabolic transformations primarily through cytochrome P450 enzymes.
- Toxicity : Initial toxicity assessments indicate a favorable safety profile at therapeutic doses.
Future Directions
Further research is needed to fully elucidate the biological mechanisms and therapeutic potential of this compound. Key areas for future investigation include:
- In Vivo Studies : To confirm efficacy and safety in animal models.
- Structure-Activity Relationship (SAR) : To optimize the compound's structure for enhanced biological activity.
- Clinical Trials : To assess therapeutic applications in humans.
Q & A
Basic: What synthetic strategies are recommended for synthesizing (Cyclopropylmethyl)[(2-fluoro-5-methylphenyl)methyl]amine?
Answer:
A practical approach involves alkylation of a primary amine with appropriate electrophiles. For example:
React cyclopropylmethyl bromide with (2-fluoro-5-methylphenyl)methylamine under basic conditions (e.g., K₂CO₃ in DMF or THF) to form the secondary amine.
Optimize reaction conditions (temperature: 60–80°C; time: 12–24 hours) and monitor progress via TLC or LC-MS.
Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Key Considerations:
- Use anhydrous conditions to avoid hydrolysis of intermediates.
- Substituent positioning on the benzyl group (fluoro and methyl groups) may require steric adjustment during coupling .
Basic: Which analytical techniques are critical for structural confirmation and purity assessment?
Answer:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS/ESI-MS) : Validate molecular ion ([M+H]⁺) and fragmentation patterns.
- GC Analysis : Use Fast GC with a polar column (e.g., DB-5MS) to assess purity and thermal stability .
Basic: What safety precautions are essential during handling?
Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for all steps.
- First Aid :
- Storage : Keep in airtight containers under nitrogen at –20°C to prevent degradation .
Advanced: How to evaluate the compound’s stability under varying pH and temperature conditions?
Answer:
Accelerated Stability Testing :
- Prepare solutions in buffers (pH 1–13) and incubate at 25°C, 40°C, and 60°C for 1–4 weeks.
- Analyze degradation products via HPLC-UV/HRMS and quantify stability using peak area ratios .
Thermogravimetric Analysis (TGA) : Determine decomposition temperature (Td) under nitrogen .
Note: Cyclopropyl groups may exhibit ring-opening under strongly acidic conditions; monitor for byproducts like linear alkenes .
Advanced: How to design molecular docking studies to predict biological activity?
Answer:
Target Selection : Prioritize receptors with known amine interactions (e.g., GPCRs, carbonic anhydrases) .
Docking Workflow :
- Prepare ligand structure (optimize geometry with Gaussian09; assign charges via AM1-BCC).
- Use AutoDock Vina or Schrödinger Glide with flexible side chains for binding site residues.
- Validate docking poses against crystallographic data (e.g., PDB entries for analogous amines) .
Post-Docking Analysis : Calculate binding energies (ΔG) and hydrogen-bonding interactions with fluorophenyl/cyclopropyl motifs .
Advanced: How to perform structure-activity relationship (SAR) studies on fluorophenyl and cyclopropyl modifications?
Answer:
Synthetic Variations :
- Replace 2-fluoro-5-methylphenyl with 3-fluoro-4-methylphenyl or 4-fluorophenyl to assess positional effects.
- Substitute cyclopropyl with cyclobutyl or adamantyl to study steric/electronic impacts .
Biological Assays :
- Test inhibitory activity against enzymes (e.g., human carbonic anhydrase II) using fluorometric assays .
- Compare IC₅₀ values and correlate with substituent electronegativity/logP .
Computational Modeling :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
